4,6-Dichloro-2-(methylthio)pyrimidine

Catalog No.
S704221
CAS No.
6299-25-8
M.F
C5H4Cl2N2S
M. Wt
195.07 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
4,6-Dichloro-2-(methylthio)pyrimidine

CAS Number

6299-25-8

Product Name

4,6-Dichloro-2-(methylthio)pyrimidine

IUPAC Name

4,6-dichloro-2-methylsulfanylpyrimidine

Molecular Formula

C5H4Cl2N2S

Molecular Weight

195.07 g/mol

InChI

InChI=1S/C5H4Cl2N2S/c1-10-5-8-3(6)2-4(7)9-5/h2H,1H3

InChI Key

FCMLONIWOAGZJX-UHFFFAOYSA-N

SMILES

CSC1=NC(=CC(=N1)Cl)Cl

Synonyms

2-Methylthio-4,6-dichloropyrimidine; 4,6-Dichloro-2-(methylmercapto)pyrimidine; 4,6-Dichloro-2-(methylsulfanyl)pyrimidine; NSC 44560;

Canonical SMILES

CSC1=NC(=CC(=N1)Cl)Cl

Synthesis and Characterization:

4,6-Dichloro-2-(methylthio)pyrimidine is a heterocyclic aromatic compound with potential applications in various scientific research fields. Its synthesis has been documented using various methods, including condensation reactions and ring-closure reactions. Additionally, characterization techniques like X-ray crystallography and nuclear magnetic resonance (NMR) spectroscopy have been employed to confirm its structure and purity [].

Potential Applications:

Several potential applications of 4,6-Dichloro-2-(methylthio)pyrimidine in scientific research are being explored:

  • Organometallic Chemistry: This compound has been shown to react with transition metal complexes, forming novel organometallic structures with potential applications in catalysis and material science.
  • Medicinal Chemistry: Studies suggest that 4,6-Dichloro-2-(methylthio)pyrimidine may possess interesting biological activities, making it a potential candidate for further drug development. However, more research is required to fully understand its potential therapeutic effects and mechanisms of action.
  • Material Science: The unique properties of this compound, such as its thermal stability and electronic characteristics, are being investigated for potential applications in the development of new materials.

4,6-Dichloro-2-(methylthio)pyrimidine is a heterocyclic compound with the molecular formula C5_5H4_4Cl2_2N2_2S and a molecular weight of 195.07 g/mol. It features a pyrimidine ring substituted at positions 4 and 6 with chlorine atoms, and at position 2 with a methylthio group. This compound is recognized for its potential utility in various

Currently, there is no documented information regarding a specific biological function or mechanism of action for 4,6-Dichloro-2-(methylthio)pyrimidine.

Safety data sheets (SDS) from chemical suppliers indicate potential hazards associated with 4,6-Dichloro-2-(methylthio)pyrimidine:

  • Harmful if swallowed or inhaled [].
  • May cause skin and eye irritation [].
  • Avoid breathing dust/fume/gas/mist/vapors/spray.

4,6-Dichloro-2-(methylthio)pyrimidine can undergo several chemical transformations:

  • Nucleophilic Aromatic Substitution: The chlorine atoms can be replaced by nucleophiles under appropriate conditions. For instance, treatment with sodium ethoxide in ethanol leads to the formation of 4-chloro-6-ethoxy-2-(methylthio)pyrimidine with high yield .
  • Chlorination: Attempts to chlorinate at the C5 position have been documented, though these reactions have not been consistently successful .
  • Cross-Coupling Reactions: The compound serves as a precursor for more complex structures through cross-coupling methods, such as Suzuki-Miyaura coupling .

The biological activity of 4,6-Dichloro-2-(methylthio)pyrimidine has been explored in various studies. It has shown potential as an intermediate in the synthesis of biologically active compounds, particularly in medicinal chemistry where derivatives of this compound are investigated for their pharmacological properties. Specific activities may vary depending on the modifications made to the core structure.

Several methods have been developed for synthesizing 4,6-Dichloro-2-(methylthio)pyrimidine:

  • Starting Materials: The synthesis often begins with simpler pyrimidine derivatives or through chlorination of existing methylthio-substituted pyrimidines.
  • Reagents and Conditions: Common reagents include chlorine or chlorinating agents under controlled conditions to ensure selective substitution at the desired positions.
  • Yield Optimization: Reaction conditions such as temperature and solvent choice significantly affect yield and purity. For example, using ethanol as a solvent has been noted to provide favorable outcomes in nucleophilic substitution reactions .

4,6-Dichloro-2-(methylthio)pyrimidine finds applications in:

  • Pharmaceutical Chemistry: As an intermediate for synthesizing various biologically active compounds.
  • Agricultural Chemicals: Potential use in developing herbicides or fungicides due to its structural properties.
  • Material Science: Its derivatives may be explored for applications in polymers or other materials due to their unique reactivity.

Interaction studies involving 4,6-Dichloro-2-(methylthio)pyrimidine focus on its reactivity with different nucleophiles and electrophiles. These studies help elucidate the mechanisms behind its transformations and potential biological interactions, which are crucial for understanding its behavior in biological systems and environmental contexts.

Several compounds share structural similarities with 4,6-Dichloro-2-(methylthio)pyrimidine. Here is a comparison highlighting its uniqueness:

Compound NameSimilarity IndexUnique Features
4-Chloro-2-(methylthio)pyrimidine0.84Lacks dichlorination at position 6
4,6-Dichloro-2-methylsulfonylpyrimidine0.82Contains a sulfonyl group instead of methylthio
4,6-Dichloro-2-(methylthio)pyrimidine-5-carbonitrile0.79Additional cyano group at position 5
4,6-Dichloro-2-(methylthio)pyrimidine-5-carbaldehyde0.78Contains an aldehyde functional group at position 5
4-Chloro-5-methyl-2-(methylthio)pyrimidine0.76Methyl substitution at position 5 instead of chlorine

The presence of both chlorine atoms and the methylthio group distinguishes 4,6-Dichloro-2-(methylthio)pyrimidine from its analogs, making it a versatile scaffold for further chemical modifications and applications.

XLogP3

3

GHS Hazard Statements

Aggregated GHS information provided by 201 companies from 6 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H290 (76.62%): May be corrosive to metals [Warning Corrosive to Metals];
H302 (76.62%): Harmful if swallowed [Warning Acute toxicity, oral];
H314 (21.39%): Causes severe skin burns and eye damage [Danger Skin corrosion/irritation];
H315 (77.11%): Causes skin irritation [Warning Skin corrosion/irritation];
H317 (76.62%): May cause an allergic skin reaction [Warning Sensitization, Skin];
H318 (77.11%): Causes serious eye damage [Danger Serious eye damage/eye irritation];
H330 (76.62%): Fatal if inhaled [Danger Acute toxicity, inhalation];
H335 (19.4%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
H411 (76.62%): Toxic to aquatic life with long lasting effects [Hazardous to the aquatic environment, long-term hazard];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Environmental Hazard Acute Toxic Irritant

Corrosive;Acute Toxic;Irritant;Environmental Hazard

Other CAS

6299-25-8

Wikipedia

4,6-Dichloro-2-(methylthio)pyrimidine

Dates

Modify: 2023-08-15

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